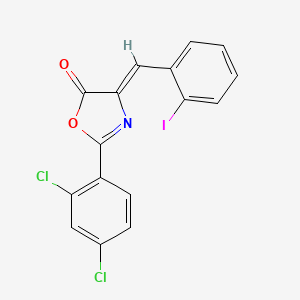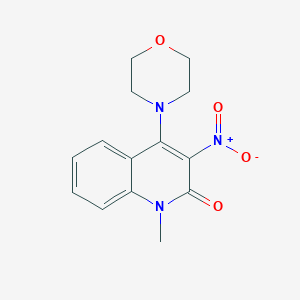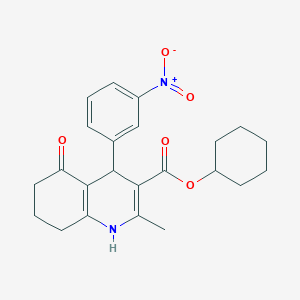![molecular formula C14H23NO2 B4960573 2-{[5-(4-methylphenoxy)pentyl]amino}ethanol](/img/structure/B4960573.png)
2-{[5-(4-methylphenoxy)pentyl]amino}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(4-methylphenoxy)pentyl]amino}ethanol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as AM404 and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
AM404 acts as an inhibitor of the endocannabinoid transporter, which leads to an increase in the levels of endocannabinoids in the body. This increase in endocannabinoid levels has been found to have various physiological effects, including pain relief, anti-inflammatory effects, and neuroprotection.
Biochemical and Physiological Effects
AM404 has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the release of pro-inflammatory cytokines and decreasing the activity of cyclooxygenase-2 (COX-2). AM404 has also been found to have neuroprotective effects by reducing oxidative stress and preventing neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AM404 has several advantages for use in lab experiments. It is easily synthesized, stable, and has a long shelf life. AM404 has also been found to have low toxicity, making it safe for use in various research studies. However, one limitation of AM404 is that it is not very soluble in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on AM404. One potential area of research is the use of AM404 in the treatment of various neurological disorders, such as epilepsy, Parkinson's disease, and Alzheimer's disease. Another area of research could be the development of new synthesis methods for AM404 that are more efficient and cost-effective. Additionally, further studies could be conducted to investigate the potential side effects of AM404 and to determine the optimal dosage for therapeutic use.
Conclusion
In conclusion, AM404 is a chemical compound that has been extensively studied for its potential applications in scientific research. It has various biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. AM404 has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on AM404, including the use of AM404 in the treatment of neurological disorders and the development of new synthesis methods.
Métodos De Síntesis
AM404 can be synthesized using a two-step process. The first step involves the reaction between 4-methylphenol and 5-bromo-pentan-1-ol to form 5-(4-methylphenoxy)pentan-1-ol. In the second step, this intermediate compound is reacted with diethylamine to form AM404. This synthesis method has been widely used in various research studies to produce AM404 in large quantities.
Aplicaciones Científicas De Investigación
AM404 has been extensively studied for its potential applications in scientific research. It has been found to have various pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective effects. AM404 has also been studied for its potential use in the treatment of various neurological disorders, such as epilepsy, Parkinson's disease, and Alzheimer's disease.
Propiedades
IUPAC Name |
2-[5-(4-methylphenoxy)pentylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-13-5-7-14(8-6-13)17-12-4-2-3-9-15-10-11-16/h5-8,15-16H,2-4,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVYBLZFZBDUFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCCNCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(4-Methylphenoxy)pentylamino]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-(3-chloro-4-fluorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4960504.png)


![ethyl 4-(5-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B4960524.png)




![N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4960550.png)
![2-(ethylthio)ethyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4960551.png)
![1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylbenzyl)methanamine](/img/structure/B4960553.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl methanesulfonate](/img/structure/B4960579.png)
![N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B4960587.png)
![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone]](/img/structure/B4960595.png)